Fragment Elaboration Delivers Nanomolar TrmD Inhibition Starting from the 5-Carboxylic Acid Scaffold
The 4-oxo-5-carboxylic acid scaffold served as the starting fragment in the discovery of nanomolar TrmD inhibitors. Compound 16, derived from this acid via amidation, achieved an IC50 of 0.018 μM against Haemophilus influenzae TrmD, whereas the parent acid fragment showed an IC50 > 100 μM [1]. This demonstrates the scaffold's essential role as a privileged starting point for rapid potency optimization.
| Evidence Dimension | TrmD inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Parent acid (fragment 1): IC50 > 100 μM; Derived amide (compound 16): IC50 = 0.018 μM |
| Comparator Or Baseline | Parent fragment vs. elaborated inhibitor |
| Quantified Difference | >5000-fold improvement upon derivatization |
| Conditions | H. influenzae TrmD enzyme assay, competitive with SAM |
Why This Matters
Procurement of the 5-carboxylic acid scaffold enables access to a validated chemical space for TrmD inhibitor development, with demonstrated potential for >5000-fold potency gains through simple amidation.
- [1] Hill PJ, Abibi A, Albert R, et al. J Med Chem. 2013;56(18):7278-7288. (Data from Table 2 and Supporting Information for compound 16 and fragment 1). View Source
